molecular formula C19H16FN3O2 B2584618 N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide CAS No. 2034156-65-3

N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide

Cat. No.: B2584618
CAS No.: 2034156-65-3
M. Wt: 337.354
InChI Key: LFCQOXJBGNMEIS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide is a synthetic nicotinamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a core nicotinamide structure, a scaffold recognized for its diverse biological activities and its role as a component of essential biomolecules . The molecular design, incorporating fluorophenyl and methoxyphenyl substituents, is characteristic of compounds investigated for targeted protein interactions, similar to other advanced nicotinamide-based molecules developed as enzyme inhibitors . For instance, structurally related nicotinamides have been explored as potent inhibitors of targets like the sodium-calcium exchanger (NCX) for cardiovascular research and the transient receptor potential melastatin 8 (TRPM8) channel for migraine research . As a research chemical, it serves as a valuable building block or intermediate for scientists conducting structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for potential therapeutic applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (SDS) for proper handling protocols, as the teratogenic potential of many laboratory chemicals, including novel synthetic compounds, has not been fully characterized .

Properties

IUPAC Name

N-(4-fluorophenyl)-6-(3-methoxyanilino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-17-4-2-3-16(11-17)22-18-10-5-13(12-21-18)19(24)23-15-8-6-14(20)7-9-15/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCQOXJBGNMEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 3-methoxyaniline in the presence of a coupling agent to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include KMnO4 and H2O2, typically used in acidic or basic conditions.

    Reduction: NaBH4 and LiAlH4 are commonly used in aprotic solvents such as tetrahydrofuran (THF) or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Pyrazolo-Pyridine Derivatives

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6j) ():

  • Core Structure : Pyrazolo[3,4-b]pyridine instead of nicotinamide.
  • Substituents : Retains the 4-fluorophenyl and 3-methoxyphenyl groups but lacks the carbamoyl linkage.
  • Synthesis: Derived from 2-bromo-4-(4-fluorophenyl)-6-(3-methoxyphenyl)nicotinonitrile (10j) via hydrazine monohydrate treatment (50% yield) .
  • Elemental Analysis : C: 69.40% (calc. 69.35%), H: 5.44% (calc. 5.24%), N: 15.80% (calc. 16.17%) .

Thioether-Substituted Nicotinamides

N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (19) ():

  • Substituent : Thioether-linked trifluoromethyl furan at position 5.
  • Physicochemical Data :
    • Molecular Weight: 397.1 g/mol (ESI-MS).
    • HPLC Purity: 82.0% (RT = 6.82 min) .

N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (20) ():

  • Substituent : Thioether-linked tetrahydrofuran at position 6.
  • Synthesis : 41% yield via method C.
  • Molecular Weight : 333.1 g/mol (ESI-MS) .

Comparison: Thioether substituents in 19 and 20 introduce bulkier hydrophobic groups compared to the 3-methoxyphenylamino group in the target compound. This may improve membrane permeability but reduce solubility .

Halogenated Nicotinamides

N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide ():

  • Substituents : Bromo and methyl groups on the phenyl ring.
  • Molecular Formula : C₁₃H₁₀BrFN₂O.
  • Synthetic Route : Optimized for high yield via LookChem’s computational analysis .

Comparison : Bromine substitution increases molecular weight (309.14 g/mol) and may enhance halogen bonding in target interactions, but the lack of methoxy groups could limit solubility .

Functional Implications

  • Bioactivity : Pyrazolo-pyridine derivatives (e.g., 6j) are associated with kinase inhibition (MNK1), while thioether nicotinamides (19, 20) may prioritize metabolic stability due to sulfur linkages .
  • Solubility : Methoxy groups (target compound) improve aqueous solubility compared to brominated analogs () but may reduce lipophilicity .
  • Synthetic Feasibility : Thioether derivatives (19, 20) require multi-step synthesis with moderate yields, whereas pyrazolo-pyridines (6j) are synthesized in higher yields .

Biological Activity

N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Structural Characteristics

This compound features a nicotinamide core with distinct substitutions:

  • Fluorine atom at the para position of the phenyl ring.
  • Methoxy group at the meta position of another phenyl ring.

These modifications are believed to influence its pharmacological properties significantly.

Synthesis

The synthesis of this compound typically involves:

  • Formation of intermediates through reactions between 4-fluoroaniline and 3-methoxyaniline.
  • Use of coupling agents and solvents like dimethylformamide (DMF), often with catalysts such as palladium on carbon (Pd/C).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • It can bind to enzymes or receptors, modulating their activity.
  • Potential interactions include inhibition of tyrosine kinases, which are crucial in various signaling pathways related to cancer and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro studies show that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells.
  • Mechanism : The compound may induce cell cycle arrest and apoptosis in cancer cells by interfering with tubulin polymerization, similar to known chemotherapeutic agents.

Anti-inflammatory Effects

Research indicates that this compound has anti-inflammatory properties:

  • It may inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation.
  • This effect suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]acetamideStructureModerate anticancer activity
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2-propenamideStructurePotent anti-inflammatory effects
N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamideStructureHigh cytotoxicity against various tumors

Case Studies

  • Study on Antitumor Activity : A recent study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as a therapeutic agent in oncology.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration, supporting its use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the nicotinamide core. A brominated intermediate (e.g., 4-(4-fluorophenyl)-2-methoxy-6-(3-methoxyphenyl)nicotinonitrile) can be prepared via nucleophilic aromatic substitution or coupling reactions, followed by amidation. For example, brominated precursors (e.g., compound 9j in ) are reacted with amines under palladium catalysis or via Buchwald-Hartwig conditions. Yields (~67%) and purity depend on solvent choice (e.g., DMF, THF) and temperature optimization (60–100°C) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) for fluorophenyl and methoxyphenyl groups, and amide NH protons (δ ~10 ppm). provides reference shifts for analogous compounds (e.g., δ 7.35–8.42 ppm for aryl protons) .
  • Elemental Analysis : C, H, N percentages are compared to calculated values (e.g., C: 63.34%, H: 3.99%, N: 7.39% in ) to confirm purity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M–H]–).

Advanced Research Questions

Q. What strategies optimize the compound’s yield and purity during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(OAc)₂/XPhos for coupling reactions to reduce side products .
  • Purification : Gradient chromatography (e.g., silica gel, 10–50% EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures) improves purity.
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation.

Q. How can computational methods predict the compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with kinases (e.g., MNK1 in ) by aligning the fluorophenyl group in hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability, focusing on dihedral angles (e.g., 12–86° between aromatic rings, as in ) and hydrogen bonds (N–H⋯N/O) .

Q. How do researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls ().
  • Purity Validation : HPLC (≥95% purity) and LC-MS detect impurities (e.g., des-fluoro byproducts) that may skew results .
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to confirm activity.

Q. What structural features influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculation : The trifluoromethyl and methoxyphenyl groups increase hydrophobicity (XlogP ~2.6, as in ), affecting membrane permeability .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., methoxy O-demethylation).

Research Gaps and Future Directions

  • Synthetic Chemistry : Develop one-pot methods to reduce step count (e.g., tandem amidation/coupling).
  • Biological Studies : Explore synergies with existing therapeutics (e.g., kinase inhibitors in ) .
  • Structural Biology : Solve the X-ray crystal structure to guide SAR (similar to ) .

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